2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline is a chemical compound with the following molecular formula:
C13H13Cl2FNO
and a molecular weight of 270.15 g/mol . It belongs to the quinoline family and contains chlorine, fluorine, and nitrogen atoms in its structure.Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline involves several steps. One common method starts with the reaction of 2-chloro-6-fluoroaniline with ethylene oxide to form 2-chloro-3-(2-chloroethyl)-6-fluoroaniline. Subsequently, this intermediate undergoes cyclization to yield the target compound .
Reaction Conditions: The specific reaction conditions for these steps may vary, but they typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: . detailed industrial production processes remain proprietary.
Chemical Reactions Analysis
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the quinoline ring.
Reduction Reactions: Reduction of the nitro group (if present) could yield an amino derivative.
Oxidation Reactions: Oxidation of the ethyl group could lead to the corresponding carboxylic acid or other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in organic synthesis.
- Limited information is available regarding its biological activity or medicinal applications. Further research is needed.
- Its industrial applications remain undisclosed, likely due to its specialized nature.
Mechanism of Action
The exact mechanism by which 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline exerts its effects is not well-documented. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers may compare this compound with related quinolines or halogenated heterocycles to highlight its uniqueness.
Properties
CAS No. |
610261-48-8 |
---|---|
Molecular Formula |
C11H8Cl2FN |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-7-5-8-6-9(14)1-2-10(8)15-11(7)13/h1-2,5-6H,3-4H2 |
InChI Key |
MJCZKCODBQFSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCCl)Cl |
Origin of Product |
United States |
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